Tridecannitril

Übersicht

Beschreibung

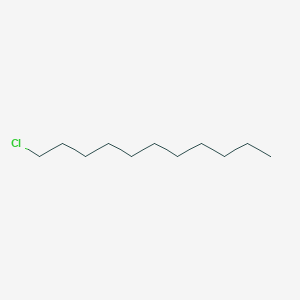

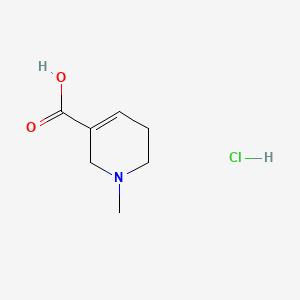

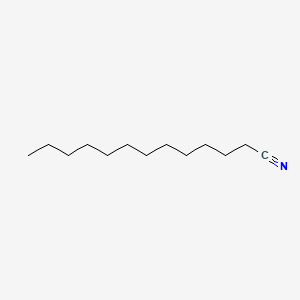

Tridecanenitrile is a chemical compound with the formula C13H25N . It is also known by other names such as Dodecyl cyanide, n-Dodecyl cyanide, and 1-Cyanododecane . The molecular weight of Tridecanenitrile is 195.3443 .

Molecular Structure Analysis

Tridecanenitrile has a linear structure with a total of 38 bonds, including 13 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 triple bond, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

Tridecanenitrile is characterized by its molecular weight of 195.3443 . More detailed physical and chemical properties were not found in the available resources .Wissenschaftliche Forschungsanwendungen

C13H25N C_{13}H_{25}N C13H25N

, ist eine vielseitige organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Anwendung findet. Nachfolgend finden Sie eine umfassende Analyse ihrer einzigartigen Anwendungen, die jeweils in einem separaten Abschnitt erläutert werden.Organische Synthese

Tridecannitril dient als wertvoller Baustein in der organischen Synthese. Seine lange Kohlenstoffkette und die Nitrilgruppe machen es zu einem geeigneten Kandidaten für die Synthese komplexer organischer Moleküle. Es kann verschiedenen chemischen Reaktionen unterzogen werden, einschließlich nukleophiler Substitution und Additionsreaktionen, um eine Vielzahl von funktionellen Gruppen zu bilden, die entscheidend für die Herstellung von Pharmazeutika, Agrochemikalien und Polymeren sind .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird this compound bei der Synthese von Arzneimittelmolekülen eingesetzt. Seine Fähigkeit, in verschiedene funktionelle Gruppen umgewandelt zu werden, ermöglicht die Herstellung einer breiten Palette von medizinischen Verbindungen. Es ist besonders nützlich bei der Entwicklung von Verbindungen mit langen Alkylketten, die in lipidbasierten Arzneimitteln häufig vorkommen .

Materialwissenschaft

Die Kohlenstoffkettenlänge von this compound macht es zu einem Kandidaten für die Entwicklung neuer Materialien. Es kann verwendet werden, um die Hydrophobie von Oberflächen zu verändern oder als Ausgangsmaterial für die Synthese von Polymeren mit spezifischen Eigenschaften, wie z. B. erhöhte Flexibilität oder Festigkeit, zu dienen .

Analytische Chemie

This compound kann aufgrund seiner klar definierten Struktur und Eigenschaften als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden. Es wird häufig in der Massenspektrometrie und Chromatographie eingesetzt, um andere Verbindungen anhand seines bekannten Verhaltens und seiner Eigenschaften zu identifizieren und zu quantifizieren .

Umweltanwendungen

In der Umweltwissenschaft kann this compound auf sein Potenzial in Bioremediationsverfahren untersucht werden. Seine Struktur könnte von bestimmten Bakterien in Bioabbaupfaden genutzt werden, um Schadstoffe abzubauen oder als Kohlenstoffquelle in mikrobiellen Brennstoffzellen zu dienen .

Industrielle Anwendungen

Industriell kann this compound an der Produktion von Spezialchemikalien beteiligt sein. Seine lange Kohlenstoffkette ist vorteilhaft bei der Herstellung von Tensiden, Schmierstoffen und Korrosionsschutzmitteln, die in verschiedenen industriellen Prozessen unerlässlich sind .

Safety and Hazards

Wirkmechanismus

Target of Action

Tridecanenitrile is a nitrile-containing compound . Nitrile-containing pharmaceuticals have been approved by the FDA for the management of a broad range of clinical conditions . .

Mode of Action

Nitrile-containing compounds generally enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Biochemical Pathways

Nitrile-containing compounds are widely found in both pharmaceutical agents and natural products .

Pharmacokinetics

Nitrile-containing compounds generally have improved pharmacokinetic profiles .

Result of Action

Nitrile-containing compounds generally have enhanced binding affinity to their targets .

Action Environment

Tridecanenitrile is a colorless liquid with a low vapor pressure and high flash point, indicating good chemical stability .

Eigenschaften

IUPAC Name |

tridecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJHMKQSIBMURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060876 | |

| Record name | Tridecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Tridecanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

629-60-7, 68424-73-7 | |

| Record name | Tridecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitriles, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN4CW7SV8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the presence of tridecanenitrile in Benincasa hispida fruit?

A: The research article "[Identifikasi Senyawa Kimia dalam Buah Kundur (Benincasa hispida (Thunb) Cogn.) dengan Kromatografi Gas-Spektrometer Massa (KG-SM)]" [] reveals the presence of tridecanenitrile in Benincasa hispida fruit. The researchers successfully isolated and identified this compound along with pentadecanenitrile and heptadecanenitrile using gas chromatography-mass spectrometry (GC-MS) after a multi-step extraction process involving petroleum ether and ethanol. [] This finding contributes to the existing knowledge of the chemical constituents of Benincasa hispida, a plant with a history of use in traditional medicine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.